molecular formula C14H10ClFO2 B6403602 2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid CAS No. 1261929-77-4

2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6403602
CAS No.: 1261929-77-4
M. Wt: 264.68 g/mol
InChI Key: QDLJZAVATNMZDL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with a suitable acyl chloride, followed by halogenation to introduce the fluorine atom. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(4-Methylphenyl)-5-fluorobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-(4-Chloro-2-methylphenyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(4-Fluorophenyl)-5-chlorobenzoic acid: Contains a fluorine atom on the phenyl ring and a chloro group on the benzoic acid moiety, offering different chemical properties.

    2-(4-Methylphenyl)-5-fluorobenzoic acid: Lacks the chloro group, which can influence its chemical behavior and applications.

Uniqueness: The unique combination of chloro, methyl, and fluorine substituents in 2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid provides distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-9(15)2-4-11(8)12-5-3-10(16)7-13(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLJZAVATNMZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690359
Record name 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-77-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-chloro-4-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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